7-(2-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl substituent at position 8 of the purine-dione scaffold.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-6-4-5-7-15(14)21/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFJWICBOXKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.85 g/mol. It features a purine base structure, which is critical for its biological activity. The presence of the chlorobenzyl and piperazine moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₅O₄ |
| Molecular Weight | 407.85 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 589.5 ± 60.0 °C |
| Log P | 2.99 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with enzymes and receptors involved in various signaling pathways.
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on specific enzymes like lipoxygenases (LOXs), which are involved in inflammatory processes. For instance, analogs derived from similar structures have demonstrated IC50 values indicating potent inhibition of LOX activity .
- Antifungal Properties : Studies have revealed that compounds within this class exhibit antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The selectivity of these compounds towards fungal cells over human cells has been quantitatively assessed using EC50 values .
- Cellular Effects : The compound influences cell viability and proliferation in various cancer cell lines. For example, it has been noted to inhibit the growth of human hepatocellular carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
- Study on Lipoxygenase Inhibition : A study demonstrated that derivatives of this compound inhibited 15-lipoxygenase with an IC50 value as low as 0.19 µM, indicating strong potential as an anti-inflammatory agent .
- Antifungal Activity Assessment : In vitro assays showed that the compound effectively inhibited the growth of C. neoformans at concentrations ≤ 50 µM, suggesting its potential as a therapeutic agent for fungal infections .
Scientific Research Applications
Basic Information
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 596.6 ± 60.0 °C (Predicted) |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.29 ± 0.42 (Predicted) |
Anticancer Activity
Research indicates that compounds similar to 7-(2-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
Case Study: Dual Targeting Mechanism
A study highlighted the potential of purine derivatives as dual-target ligands for adenosine receptors and monoamine oxidases, suggesting that these compounds could effectively inhibit cancer cell proliferation while also modulating neurotransmitter levels .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with piperazine moieties suggests potential activity in modulating neurotransmitter systems.
Case Study: Neuroprotective Effects
Preclinical studies have shown that similar compounds can provide neuroprotective effects by enhancing dopaminergic signaling and reducing oxidative stress in neuronal cells .
Antimicrobial Properties
Emerging research suggests that purine derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that certain purine derivatives exhibit activity against various bacterial strains, indicating their potential use in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
- CID 986255 (4-chlorobenzyl, 3-methyl): Lacks the 1-methyl group, reducing steric hindrance and altering metabolic stability .
7-(2-Chlorobenzyl) analogs ():
- MDL 377052-22-7 (): Features a 4-phenylpiperazine group at position 7. The phenyl group increases molecular weight (MW = 493.94 g/mol) and may reduce blood-brain barrier penetration compared to the target compound’s 4-methylpiperazine .
- 923244-35-3 (): Incorporates a 4-(4-methoxyphenyl)piperazine group, introducing methoxy-mediated polarity but increasing metabolic susceptibility to demethylation .
Substituent Variations at Position 8
- Piperazine Modifications: 4-Methylpiperazine (target compound): Balances solubility (predicted aqueous solubility ≈ 0.1 mg/mL) and basicity (pKa ≈ 8.2) for improved tissue distribution . 4-Phenylpiperazine (): Higher lipophilicity (ClogP ≈ 4.5) but may lead to off-target binding to serotonin receptors . 3-Hydroxypropylamino (): Replaces piperazine with a smaller substituent, reducing molecular weight (MW = 363.8 g/mol) and altering hydrogen-bonding capacity .
Methylation Patterns at Positions 1 and 3
- 1,3-Dimethyl vs. 3-Methyl: The target compound’s dual methylation at positions 1 and 3 may enhance metabolic stability by blocking oxidative demethylation pathways compared to mono-methylated analogs like CID 986255 .
Structural and Physicochemical Data Table
*ClogP values estimated using fragment-based methods.
Key Research Findings and Implications
- Positional Isomerism (2- vs. 4-Chlorobenzyl) : Ortho-substitution (2-chloro) may improve target binding affinity due to reduced steric clash in receptor pockets compared to para-substitution .
- Piperazine Optimization : 4-Methylpiperazine derivatives exhibit superior solubility and reduced CYP450 inhibition compared to arylpiperazines .
- Methylation Effects : Dual methylation at positions 1 and 3 correlates with prolonged half-life in preclinical models, as seen in analogs like CID 978636 .
Q & A
Q. What are the established synthetic routes for 7-(2-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and alkylation reactions. Key steps include:
- Step 1 : Condensation of a purine-dione core with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the 2-chlorobenzyl group.
- Step 2 : Reaction with 4-methylpiperazine-formaldehyde via Mannich-type alkylation to attach the piperazinylmethyl moiety .
- Optimization : Yield depends on temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic reagents). Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify substituents (e.g., 2-chlorobenzyl aromatic protons at δ 7.2–7.5 ppm; piperazine methyl at δ 2.3 ppm) .
- FTIR : Confirm carbonyl stretches (C=O at ~1650–1690 cm⁻¹) and C-Cl bonds (740–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 449.18) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Conduct solubility tests under controlled conditions (25°C, 1 atm):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Methanol | 10–20 | Partial solubility |
| Water | <1 | Requires surfactants |
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Stable at pH 6–8 (phosphate buffer, 25°C); degradation observed at pH <4 (hydrolysis of purine core) or pH >10 (demethylation) .
- Thermal Stability : Store at –20°C in inert atmosphere (N₂); avoid repeated freeze-thaw cycles to prevent piperazine oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., demethylation or piperazine ring opening)?
- Methodological Answer :
- Catalytic Systems : Use Pd/C or CuI to accelerate alkylation while suppressing side reactions .
- Protecting Groups : Temporarily protect the purine N⁷ position with Boc groups during piperazine coupling .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer :
- Control Experiments : Verify purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral HPLC for piperazine derivatives) .
- Assay Variability : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) .
- Data Normalization : Use internal standards (e.g., ATP for kinase assays) to account for batch-to-batch variability .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of purine-binding proteins (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess piperazine flexibility and binding stability .
- QSAR : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design analogs with modifications at:
- Position 8 : Replace 4-methylpiperazine with morpholine or thiomorpholine .
- Position 7 : Substitute 2-chlorobenzyl with electron-deficient aryl groups (e.g., 3-bromo-4-methoxybenzyl) .
- Evaluation : Test analogs in dose-response assays (IC₅₀) and compare with parent compound .
Q. What are the potential degradation pathways under UV light or oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose to UV (254 nm) or H₂O₂ (3% v/v) and analyze via LC-MS:
- UV Degradation : Cleavage of C-Cl bond → formation of benzyl radical intermediates .
- Oxidative Stress : Piperazine N-oxidation → loss of methyl group .
- Mitigation : Add antioxidants (e.g., BHT) or light-protective packaging .
Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound derivatives .
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects .
- In Vivo Models : Test in zebrafish xenografts for bioavailability and toxicity before murine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
